

Application & Protocol: High-Purity (2-hydroxyethyl)urea via Optimized Recrystallization

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Compound of Interest

Compound Name: Urea, (2-hydroxyethyl)-

CAS No.: 2078-71-9

Cat. No.: B3021453

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Abstract

(2-hydroxyethyl)urea is a versatile organic compound utilized in various applications, from cosmetic formulations as a humectant to a building block in pharmaceutical synthesis.^{[1][2]} The purity of (2-hydroxyethyl)urea is critical for its performance and safety, necessitating robust purification methods. This document provides a detailed guide to the purification of (2-hydroxyethyl)urea using recrystallization techniques. We will delve into the principles of solvent selection, management of common impurities, and provide a step-by-step protocol for obtaining high-purity material, suitable for demanding research and development applications.

Introduction: The Rationale for Recrystallization

Recrystallization is a fundamental purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures. For (2-hydroxyethyl)urea, a polar and hygroscopic solid, this method is particularly effective.^{[2][3]} The primary goal is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.

The common synthesis of (2-hydroxyethyl)urea involves the reaction of urea with ethanolamine.^{[3][4]} This process can lead to several key impurities that must be addressed:

- Unreacted Starting Materials: Excess urea and ethanolamine are common contaminants.[3][4]
- Byproducts: Side reactions can generate N,N'-bis(2-hydroxyethyl)urea and the cyclization product, 2-oxazolidone.[4]
- Residuals from Synthesis: Ammonia and its neutralized salts (e.g., ammonium lactate) may also be present.[4]

A successful recrystallization protocol will effectively separate (2-hydroxyethyl)urea from these impurities, yielding a product with enhanced purity, which can be verified by its melting point and spectroscopic analysis.

Physicochemical Properties & Solvent Selection

A thorough understanding of the physicochemical properties of (2-hydroxyethyl)urea is paramount for designing an effective recrystallization protocol.

Table 1: Physicochemical Data for (2-hydroxyethyl)urea

Property	Value	Source(s)
Molecular Formula	C ₃ H ₈ N ₂ O ₂	[1][5]
Molecular Weight	104.11 g/mol	[1][5]
Appearance	White, fine, free-flowing crystalline powder	[1][6]
Melting Point	164-169 °C (for high purity) or 92-96 °C	[1][2][6][7][8][9]
Solubility	Highly soluble in water; soluble in alcohols	[2][7][10][11]

Note on Melting Point Discrepancy: The wide range in reported melting points likely reflects different purity levels or potentially polymorphic forms. The higher range (164-169 °C) is more consistently cited for analytical-grade material and should be the target for a successful purification.[1][7][9] A broad or low melting point is a strong indicator of impurities.

Causality in Solvent Selection:

The ideal recrystallization solvent should exhibit high solubility for (2-hydroxyethyl)urea at elevated temperatures and low solubility at cooler temperatures. Based on literature and empirical data, a range of polar solvents can be considered. An industrial preparation patent suggests that alcohols such as methanol and ethanol are effective crystallization solvents.^[12]

- **Methanol/Ethanol:** These solvents are excellent choices because they can dissolve (2-hydroxyethyl)urea when heated but have reduced solvating power upon cooling, promoting crystallization. They are also effective at leaving more polar impurities, like unreacted urea and ammonium salts, in the mother liquor.
- **Water:** While (2-hydroxyethyl)urea is highly soluble in water, this solvent is generally less ideal for recrystallization due to this high solubility even at low temperatures, which can lead to poor recovery yields.^{[2][10][11]} However, for highly impure samples, an initial wash with a minimal amount of cold water could be a pre-purification step.

For this protocol, we will focus on a methanol or ethanol-based system, which offers a good balance of solubility characteristics for high-yield, high-purity recovery.

Experimental Protocol

This protocol is designed for laboratory-scale purification of (2-hydroxyethyl)urea.

Materials & Equipment:

- Crude (2-hydroxyethyl)urea
- Anhydrous Methanol or Ethanol (Reagent Grade)
- Activated Carbon (decolorizing charcoal)
- Erlenmeyer flasks
- Hot plate with magnetic stirring capabilities
- Magnetic stir bars

- Fluted filter paper
- Powder funnel and stemless funnel
- Büchner funnel and flask
- Vacuum source
- Ice bath
- Drying oven or vacuum desiccator
- Melting point apparatus

Recrystallization Workflow Diagram:



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Caption: Workflow for the recrystallization of (2-hydroxyethyl)urea.

Step-by-Step Methodology:

- Dissolution:
 - Place the crude (2-hydroxyethyl)urea in an Erlenmeyer flask with a magnetic stir bar.
 - On a hot plate in a fume hood, add a minimal amount of the chosen solvent (methanol or ethanol) to just cover the solid.
 - Begin heating and stirring. Add small portions of the solvent until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

- Decolorization (Optional):
 - If the resulting solution is colored, remove it from the heat source and add a small amount of activated carbon (approximately 1-2% of the solute's weight).
 - Return the flask to the hot plate and gently boil for 5-10 minutes. The activated carbon will adsorb colored impurities.
- Hot Filtration:
 - This is a critical step to remove insoluble impurities (and activated carbon if used). Pre-heat a powder funnel with fluted filter paper and a receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.
 - Working quickly and carefully, pour the hot solution through the fluted filter paper into the pre-heated receiving flask.
- Crystallization:
 - Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals and prevents the trapping of impurities that can occur with rapid cooling.[\[13\]](#)
 - Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
- Isolation and Washing of Crystals:
 - Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
 - Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.
 - Wash the crystals with a small volume of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.
 - Keep the vacuum on to pull air through the crystals for several minutes to aid in initial drying.

- Drying:
 - Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
 - Dry the crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved. This is crucial as the compound is hygroscopic.
- Purity Assessment:
 - Determine the melting point of the dried, purified crystals. A sharp melting point within the range of 164-169 °C indicates high purity.
 - Calculate the percent recovery.

Troubleshooting

Issue	Potential Cause(s)	Recommended Solution(s)
No Crystals Form	Too much solvent was used; the solution is not supersaturated upon cooling.	Re-heat the solution to evaporate some of the solvent and attempt to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
"Oiling Out"	The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated with impurities.	Add a small amount of additional hot solvent until the oil dissolves, then attempt to cool again. Consider a pre-purification step or using a different solvent system.
Low Recovery	Too much solvent was used; cooling was not sufficient; premature crystallization during hot filtration.	Ensure minimal solvent is used for dissolution. Ensure the ice bath is sufficiently cold. Pre-heat all glassware for hot filtration.
Colored Crystals	Incomplete removal of colored impurities.	Repeat the recrystallization process, ensuring the use of activated carbon and a thorough hot filtration step.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the purification of (2-hydroxyethyl)urea via recrystallization. By carefully selecting a suitable solvent and controlling the rates of cooling and crystallization, researchers can effectively remove common synthesis-related impurities. The resulting high-purity material, characterized by a sharp and elevated melting point, is well-suited for applications in pharmaceutical development and scientific research where compound integrity is essential.

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